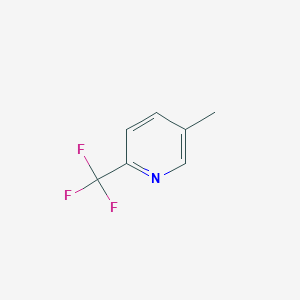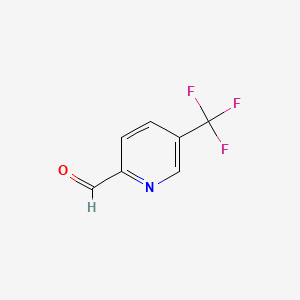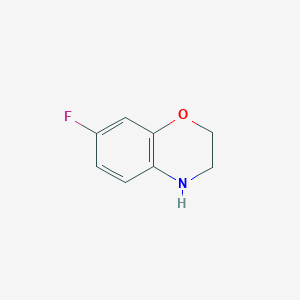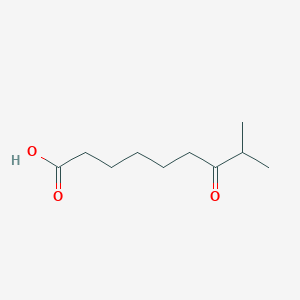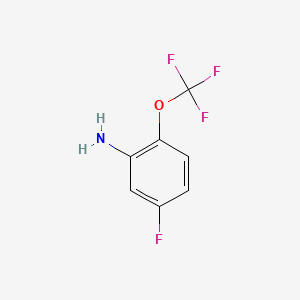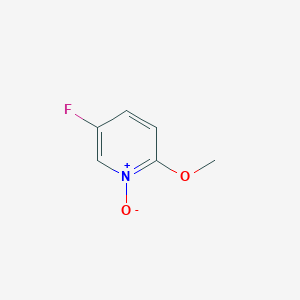![molecular formula C11H10FNO B1317013 [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol CAS No. 132407-66-0](/img/structure/B1317013.png)
[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. The pyrrole ring is a five-membered ring with four carbon atoms and one nitrogen atom. The compound also has a methanol group (-OH) and a fluorophenyl group (a phenyl ring with a fluorine atom attached), both attached to the pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrrole ring, with a methanol group and a fluorophenyl group attached. The exact structure would depend on the positions of these groups on the pyrrole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. Again, without specific information, it’s hard to provide these details for this compound .Applications De Recherche Scientifique
1. Synthesis of Pyrrolo[1,2-b]cinnolin-10-one Ring System
The reduction of compounds similar to [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol has been used in the synthesis of the pyrrolo[1,2-b]cinnolin-10-one ring system. This process involves a reduction with zinc and ammonium chloride or sodium hydroxide, leading to the formation of complex heterocyclic structures (Kimbaris & Varvounis, 2000).
2. Crystal Structure Analysis
Compounds with a similar structure have been analyzed for their crystal structure, such as in the study of nuarimol, a pyrimidine fungicide. This analysis provides valuable insights into the molecular conformation and interactions within crystals (Kang, Kim, Park, & Kim, 2015).
3. Theoretical Study Using Density Functional Theory
Density Functional Theory (DFT) has been employed to study the theoretical aspects of similar compounds. This includes the analysis of infrared (IR) spectra, normal mode analysis, and structure-activity relationships based on frontier orbital gaps and molecular electrostatic potential maps (Trivedi, 2017).
4. Synthesis of 9H-pyrrolo[1,2-a]indol-9-ones
The synthesis of 9H-pyrrolo[1,2-a]indol-9-ones involves the oxidation of similar compounds, demonstrating their utility in creating complex organic structures. This method offers good yields under mild conditions (Aiello, Garofalo, & Grande, 2010).
5. Enhancing Electrochromic Properties of Conducting Polymers
Copolymers involving compounds structurally related to [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol have been synthesized to enhance the electrochromic properties of conducting polymers. This research indicates potential applications in electrochromic devices (Türkarslan et al., 2007).
6. Synthesis of Urea Derivatives
Urea derivatives have been synthesized using similar compounds, highlighting the versatility of these molecules in complex organic synthesis and potential applications in medicinal chemistry (Sarantou & Varvounis, 2022).
7. Electrophilic Aroylation of 1-Aryl-1H-pyrroles
The electrophilic aroylation of 1-aryl-1H-pyrroles, involving compounds similar to [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol, has been explored for the preparation of biologically active compounds. This research underscores the chemical reactivity and application in drug development (Kontonikas, Kotsampasakou, Sakalis, & Demopoulos, 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[1-(2-fluorophenyl)pyrrol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-10-5-1-2-6-11(10)13-7-3-4-9(13)8-14/h1-7,14H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJRIBCINFXUBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572886 |
Source


|
| Record name | [1-(2-Fluorophenyl)-1H-pyrrol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol | |
CAS RN |
132407-66-0 |
Source


|
| Record name | [1-(2-Fluorophenyl)-1H-pyrrol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

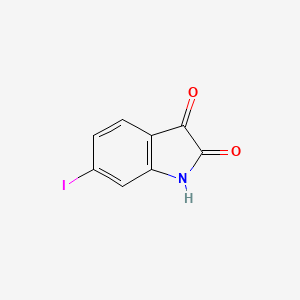
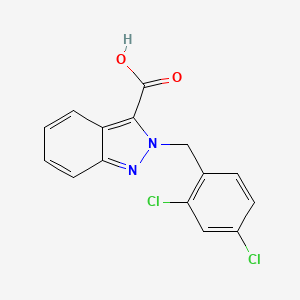


![2-[(4-Fluorophenyl)sulfanyl]benzoic acid](/img/structure/B1316939.png)
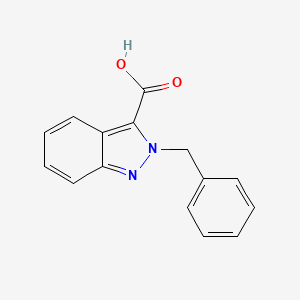
![2-[(4-Chlorophenyl)methyl]indazole-3-carboxylic acid](/img/structure/B1316941.png)
